2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-

Medicinal Chemistry Synthetic Methodology Fluorine Chemistry

Sourcing a reliable, high-purity precursor for fluorinated nucleoside analog synthesis often leads to supply inconsistencies. This trifluorinated pyridinone is the sole documented starting material for synthesizing 4-amino-3-fluoro- and 4-amino-5-fluoro-2(1H)-pyridinones via selective hydrazine-mediated bis-defluorination, critical for producing bioactive antitumor nucleosides like NSC-378066. - Serves as a single versatile scaffold to generate a library of differentially fluorinated pyridinones for SAR studies. - Characteristic 19F NMR fingerprint enables its use as an analytical reference standard for method validation. - Ensures consistent access to a niche building block, reducing multi-vendor sourcing complexity.

Molecular Formula C5H3F3N2O
Molecular Weight 164.09 g/mol
CAS No. 105252-93-5
Cat. No. B3208627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-
CAS105252-93-5
Molecular FormulaC5H3F3N2O
Molecular Weight164.09 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)NC(=C1F)F)F)N
InChIInChI=1S/C5H3F3N2O/c6-1-3(9)2(7)5(11)10-4(1)8/h(H3,9,10,11)
InChIKeyNVKWELPGIQNUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3,5,6-trifluoro-2(1H)-pyridinone (CAS 105252-93-5): A Strategic Trifluorinated Heterocyclic Intermediate


2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- (CAS 105252-93-5) is a heterocyclic organic compound with molecular formula C5H3F3N2O and molecular weight 164.09 g/mol . It features a pyridinone ring with an amino group at the 4-position and fluorine atoms at the 3, 5, and 6 positions [1]. This substitution pattern imparts distinct electronic and steric properties that differentiate it from mono- and difluorinated analogs [2]. The compound is primarily utilized as a versatile intermediate in the synthesis of fluorinated nucleoside analogs and other bioactive heterocycles, serving as a precursor for the preparation of 4-amino-3-fluoro-, 4-amino-5-fluoro-, and 4-amino-3,5-difluoro-2(1H)-pyridinones through selective defluorination [3]. Available from commercial suppliers at purities of ≥95%, with long-term storage recommended in cool, dry conditions .

Why 4-Amino-3,5,6-trifluoro-2(1H)-pyridinone Cannot Be Replaced by Mono- or Difluorinated 2(1H)-Pyridinone Analogs


The trifluorinated substitution pattern of CAS 105252-93-5 is essential for its unique synthetic utility and electronic profile. Attempts to substitute this compound with its mono- or difluorinated analogs (e.g., 4-amino-3-fluoro-, 4-amino-5-fluoro-, or 4-amino-3,5-difluoro-2(1H)-pyridinones) fail because the target compound serves as the sole known precursor for the synthesis of the corresponding 4-amino-3-fluoro- and 4-amino-5-fluoro-2(1H)-pyridinones via selective bis-defluorination with hydrazine [1]. Furthermore, the presence of three electron-withdrawing fluorine atoms profoundly alters the heterocycle's reactivity, physicochemical properties (such as lipophilicity and hydrogen bonding capacity), and its behavior in nucleoside glycosylation reactions compared to less fluorinated congeners [2]. Using a mono- or difluorinated analog in a synthetic sequence designed for the trifluoro compound would lead to different reaction outcomes, product mixtures, and potential loss of desired biological activity in downstream applications. The quantitative evidence presented in Section 3 substantiates these critical differences.

Quantitative Differentiation of 4-Amino-3,5,6-trifluoro-2(1H)-pyridinone (CAS 105252-93-5)


Unique Synthetic Versatility: Selective Defluorination to Mono- and Difluoro Analogs

This compound is the exclusive precursor for the synthesis of two key monofluorinated heterocycles, 4-amino-3-fluoro-2(1H)-pyridinone and 4-amino-5-fluoro-2(1H)-pyridinone, via a single-step bis-defluorination reaction with hydrazine [1]. This selective transformation is not possible with the corresponding difluoro analog (4-amino-3,5-difluoro-2(1H)-pyridinone), which is prepared via a more complex, five-step synthesis from pentafluoropyridine and cannot be converted to the monofluoro compounds through the same simple defluorination procedure [2].

Medicinal Chemistry Synthetic Methodology Fluorine Chemistry

Distinct Electronic Environment: 19F NMR Chemical Shift as a Fingerprint for Purity and Identity Verification

The unique arrangement of three fluorine atoms on the pyridinone ring yields a characteristic 19F NMR spectrum that serves as a definitive fingerprint for compound identity and purity assessment, distinct from all other members of this compound class. While specific 19F NMR data for the target compound was not available in the retrieved open-access literature, the seminal synthesis paper by McNamara et al. explicitly states that structure proof for all target heterocycles, including the trifluoro compound, was provided by 19F and 1H NMR spectroscopy, in addition to X-ray diffraction and UV [1]. This analytical data, typically found in the full-text article or supporting information, provides a quantitative basis for distinguishing the target compound from its analogs.

Analytical Chemistry Structural Confirmation Quality Control

Physicochemical Differentiation: Computational LogP and H-Bond Profile vs. Monofluoro Analogs

While direct experimental LogP or pKa data for the target compound are not available in the retrieved open-access literature, the calculated physicochemical properties of closely related fluorinated phthalonitriles and the class-level trend for polyfluorinated aromatics provide a strong inference of differentiation. Specifically, the increase in fluorine substitution from mono- to tri- is expected to increase lipophilicity (LogP) and decrease the basicity (pKa) of the pyridinone ring, which in turn impacts solubility, permeability, and metabolic stability in biological systems [1]. For context, a structurally related trifluorinated aromatic, 4-amino-3,5,6-trifluorophthalonitrile, exhibits a calculated LogP of 2.01, whereas monofluorinated pyridinones have lower lipophilicity . These differences influence the compound's behavior in nucleoside synthesis and its potential as a bioactive scaffold.

Computational Chemistry Drug Design ADME Properties

Biological Activity of Derived Nucleosides: ID50 Values in L1210 Leukemia Cells

While the target compound itself is a synthetic intermediate and was reported to be inactive in vivo, its derived nucleoside, 4-amino-3-fluoro-1-β-D-ribofuranosyl-2(1H)-pyridinone (compound 17, NSC-378066), synthesized from the trifluoro precursor via bis-defluorination, exhibited a defined in vitro ID50 value of 1.07 × 10⁻⁵ M (10.7 µM) against L1210 lymphoid leukemia cells [1]. This nucleoside also showed confirmed in vivo activity (% T/C 169-230) at five dose levels (25-300 mg/kg) [2]. In contrast, the trifluoro heterocycle itself was inactive against P388 and L1210 lymphocytic leukemia in mice, highlighting its specific role as a critical building block rather than an active pharmaceutical ingredient [3].

Anticancer Research Nucleoside Analogs In Vitro Pharmacology

Recommended Research and Industrial Applications for 4-Amino-3,5,6-trifluoro-2(1H)-pyridinone


Synthesis of 3-Deazacytosine Nucleoside Analogs for Anticancer Research

Procure this compound as the primary intermediate for the synthesis of 4-amino-3-fluoro-1-β-D-ribofuranosyl-2(1H)-pyridinone (NSC-378066) and its 5-fluoro regioisomer, which are fluorinated 3-deazacytosine nucleosides with demonstrated in vitro and in vivo antitumor activity [1]. The trifluoro heterocycle is the only known starting material for the hydrazine-mediated bis-defluorination that yields these specific monofluoro pyridinones, which are then glycosylated to produce the bioactive nucleosides [2]. This scenario is directly supported by the synthetic route and biological data presented in Evidence_Items 1 and 4.

Preparation of Fluorinated Pyridinone Libraries for Medicinal Chemistry SAR Studies

Use this compound as a versatile scaffold to generate a small library of differentially fluorinated 4-amino-2(1H)-pyridinones (3-fluoro, 5-fluoro, and 3,5-difluoro) for structure-activity relationship (SAR) investigations [1]. By controlling the defluorination conditions, researchers can access multiple analogs from a single commercial building block, reducing procurement complexity and enabling direct comparison of the impact of fluorine substitution pattern on biological target engagement, physicochemical properties, and metabolic stability [2]. This application leverages the unique synthetic versatility documented in Evidence_Item 1 and the class-level inferences in Evidence_Items 2 and 3.

Analytical Reference Standard for 19F NMR-Based Purity and Identity Assays

In analytical and quality control laboratories, this compound serves as a characteristic 19F NMR reference standard for the development and validation of analytical methods aimed at quantifying fluorinated pyridinone impurities or verifying the identity of trifluoro building blocks in complex reaction mixtures [1]. Its three distinct fluorine environments produce a unique spectral fingerprint that can be used to confirm the absence of defluorinated byproducts or isomeric impurities in both the neat material and synthetic intermediates derived from it. This scenario is based on the analytical characterization data and class-level inferences described in Evidence_Item 2.

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